molecular formula C16H14O4 B12586624 alpha-(Benzoyloxy)-4'-hydroxypropiophenone

alpha-(Benzoyloxy)-4'-hydroxypropiophenone

Cat. No.: B12586624
M. Wt: 270.28 g/mol
InChI Key: GXCQRASBCGOUGF-UHFFFAOYSA-N
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Description

Alpha-(Benzoyloxy)-4’-hydroxypropiophenone is an organic compound that features a benzoyloxy group attached to a hydroxypropiophenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(Benzoyloxy)-4’-hydroxypropiophenone typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Alpha-(Benzoyloxy)-4’-hydroxypropiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

Alpha-(Benzoyloxy)-4’-hydroxypropiophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of alpha-(Benzoyloxy)-4’-hydroxypropiophenone involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by modulating the expression of certain proteins or enzymes involved in inflammatory responses . The exact molecular targets and pathways are still under investigation, but it is believed to interact with key signaling molecules in the body.

Comparison with Similar Compounds

Alpha-(Benzoyloxy)-4’-hydroxypropiophenone can be compared with other similar compounds, such as:

Conclusion

Alpha-(Benzoyloxy)-4’-hydroxypropiophenone is a versatile compound with significant potential in various scientific and industrial applications Its unique chemical structure allows it to undergo a range of reactions, making it valuable in synthetic chemistry

Properties

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

[1-(4-hydroxyphenyl)-1-oxopropan-2-yl] benzoate

InChI

InChI=1S/C16H14O4/c1-11(15(18)12-7-9-14(17)10-8-12)20-16(19)13-5-3-2-4-6-13/h2-11,17H,1H3

InChI Key

GXCQRASBCGOUGF-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)O)OC(=O)C2=CC=CC=C2

Origin of Product

United States

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